molecular formula C13H14N4O2 B2586255 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1797982-69-4

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2586255
CAS No.: 1797982-69-4
M. Wt: 258.281
InChI Key: CXZINKWYBKINCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone" is a heterocyclic methanone derivative featuring a fused pyrido-pyrimidine scaffold linked to a 3,5-dimethylisoxazole moiety.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-12(9(2)19-16-8)13(18)17-4-3-11-10(6-17)5-14-7-15-11/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZINKWYBKINCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and formamide under acidic conditions.

    Introduction of the Isoxazole Moiety: The dimethylisoxazole group can be introduced via a cycloaddition reaction involving nitrile oxides and alkenes.

    Coupling Reaction: The final step involves coupling the pyrido[4,3-d]pyrimidine core with the dimethylisoxazole moiety using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the pyrido[4,3-d]pyrimidine core, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of more saturated analogs.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

A notable study evaluated several pyridoquinazoline derivatives for their potency against protein kinases involved in cancer progression. Although the specific compound was not the focus, it highlighted the importance of structural features in enhancing biological activity against cancer cells .

Antimicrobial Properties

Compounds related to (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone have shown promising antimicrobial activities. Research has documented that certain derivatives exhibit moderate to high inhibitory effects against various bacterial strains. For example, studies demonstrated that modifications to the pyrimidine structure could enhance antimicrobial efficacy, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to conventional antibiotics .

Protein Kinase Inhibition

The compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases play a vital role in many cellular processes and are implicated in diseases such as cancer and diabetes. The planar structure of pyridoquinazoline derivatives has been linked to their ability to inhibit kinase activity effectively .

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

  • Anticancer Screening : A series of pyridoquinazoline derivatives were synthesized and tested against multiple cancer cell lines. The results showed that specific structural modifications significantly enhanced anticancer activity compared to standard treatments.
  • Antimicrobial Testing : Derivatives were evaluated against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than those of existing antibiotics. This suggests potential for development as new antimicrobial agents.
  • Kinase Inhibition Studies : A focused study on kinase inhibition revealed that certain modifications to the dihydropyrido structure could improve binding affinity and selectivity towards specific kinases.

Mechanism of Action

The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrido[4,3-d]pyrimidine core can mimic nucleic acid bases, potentially interfering with DNA or RNA processes, while the isoxazole moiety can interact with protein active sites, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanone Derivatives

Structural Analogues from

describes two methanone derivatives:

  • 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Key Structural and Functional Differences:
Parameter Target Compound 7a 7b
Core Ring System Pyrido-pyrimidine + Isoxazole Thiophene + Pyrazole Thiophene + Pyrazole
Substituents 3,5-Dimethylisoxazole 2,4-Diamino-3-cyano Ethyl carboxylate + diamino
Hydrogen-Bonding Sites Pyrimidine N, Isoxazole O Amino, hydroxy, cyano Amino, hydroxy, carboxylate
Predicted Solubility Moderate (due to fused rings) Higher (polar substituents) Intermediate (ester group)

The pyrido-pyrimidine core in the target compound likely enhances rigidity and metabolic stability compared to the thiophene-based 7a and 7b, which contain polar amino and cyano groups that may improve aqueous solubility but reduce membrane permeability .

Implications of Lumping Strategies ()

highlights that compounds with similar structures may be grouped (lumped) to simplify reaction networks. However, the target compound’s fused pyrido-pyrimidine-isoxazole system distinguishes it from simpler thiophene derivatives like 7a/7b. This structural divergence implies distinct reactivity profiles, such as resistance to oxidation (due to aromatic ring saturation) or varied degradation pathways .

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological properties, including antitumor and enzyme inhibitory effects, based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of approximately 284.31 g/mol. The structure includes a pyrido[4,3-d]pyrimidine core fused with an isoxazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H16N4OC_{15}H_{16}N_{4}O
Molecular Weight284.31 g/mol
Chemical StructureChemical Structure

Antitumor Activity

Research has indicated that compounds containing the pyrido[4,3-d]pyrimidine structure exhibit varying degrees of antitumor activity. A notable study evaluated the inhibitory effects of several derivatives against different cancer cell lines:

  • Cell Lines Tested : NCI-H1975, A549, NCI-H460
  • Methodology : MTT assay to determine cell viability

The results showed that derivatives similar to the target compound had IC50 values greater than 50 μM in most cases, indicating low cytotoxicity against these cell lines. Specifically, the compound's activity was less effective compared to thienopyrimidine derivatives which demonstrated higher cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly in relation to EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. The inhibition rates were assessed using ELISA methods:

  • Inhibition Rates : The tested compounds exhibited inhibition rates below 36% at a concentration of 0.1 μM.
  • Comparative Analysis : Compounds with modifications such as N-methylpyrazole showed significantly improved enzyme inhibition rates (up to 96.7%) compared to other structures .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects of pyrido[4,3-d]pyrimidine derivatives.
    • Findings : Most compounds exhibited low activity against tested cell lines, suggesting that structural modifications are necessary to enhance efficacy .
  • Enzyme Inhibition Study :
    • Objective : Assess the inhibitory potential against EGFR.
    • Findings : The introduction of specific substituents significantly increased inhibition rates, highlighting the importance of structural optimization for enhancing biological activity .

Q & A

Q. How can metabolic stability and pharmacokinetics be assessed preclinically?

  • Methodology : Use in vitro liver microsomes (human/rodent) to estimate Phase I metabolism. LC-MS/MS identifies metabolites. For in vivo studies, apply cassette dosing in rodents and validate bioanalytical methods with sensitivity <1 ng/mL, as required for pharmacopeial standards .

Key Experimental Parameters from Evidence

ParameterExample from LiteratureReference
Reflux duration6 hours in dry pyridine
Purification methodRecrystallization from ethanol
Stability testing conditions40°C/75% RH for 6 months
Environmental testing phaseMicrocosm studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.